molecular formula C18H22N4O5 B2557234 N-Ethyl-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide CAS No. 2361726-21-6

N-Ethyl-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide

Cat. No.: B2557234
CAS No.: 2361726-21-6
M. Wt: 374.397
InChI Key: JXAGEAVVBFXHQP-UHFFFAOYSA-N
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Description

N-Ethyl-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with a nitrobenzoyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the preparation of the piperazine intermediate by reacting piperazine with 4-nitrobenzoyl chloride under basic conditions.

    Alkylation: The intermediate is then alkylated with ethyl bromide in the presence of a base to introduce the ethyl group.

    Amidation: The final step involves the reaction of the alkylated intermediate with acryloyl chloride to form the prop-2-enamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted piperazine derivatives.

    Hydrolysis: Breakdown into smaller fragments, including the release of the piperazine ring and carboxylic acids.

Scientific Research Applications

N-Ethyl-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-Ethyl-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in the central nervous system, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

    N-Ethyl-N-[2-[4-(4-aminobenzoyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide: Similar structure but with an amino group instead of a nitro group.

    N-Ethyl-N-[2-[4-(4-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N-Ethyl-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific chemical functionalities.

Properties

IUPAC Name

N-ethyl-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5/c1-3-16(23)19(4-2)13-17(24)20-9-11-21(12-10-20)18(25)14-5-7-15(8-6-14)22(26)27/h3,5-8H,1,4,9-13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAGEAVVBFXHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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